2,4-Dimethyl-7-phenylhept-6-en-3-one
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Overview
Description
2,4-Dimethyl-7-phenylhept-6-en-3-one is an organic compound characterized by its unique structure, which includes a heptane backbone with dimethyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-7-phenylhept-6-en-3-one typically involves the aldol condensation of appropriate aldehydes and ketones. One common method is the reaction between 2,4-dimethylpentanal and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the enone structure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as zinc ferrite nanocatalysts can be employed to enhance the reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-7-phenylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone to alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2,4-Dimethyl-7-phenylhept-6-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-7-phenylhept-6-en-3-one involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activity .
Comparison with Similar Compounds
2,4-Dimethyl-7-phenylheptane: Lacks the enone functionality, making it less reactive in certain chemical reactions.
2,4-Dimethyl-7-phenylhept-6-en-2-one: Similar structure but with a different position of the carbonyl group, leading to different reactivity and applications.
Uniqueness: Its ability to undergo Michael addition reactions and participate in various chemical transformations makes it a valuable compound in organic synthesis .
Biological Activity
Antimicrobial Activity
2,4-Dimethyl-7-phenylhept-6-en-3-one has been investigated for its antimicrobial properties, showing promise in inhibiting the growth of various microorganisms. While specific data on its antimicrobial activity is limited, the compound's structural features suggest it may interact with microbial cell membranes or enzymes, potentially disrupting cellular processes.
Potential Anticancer Properties
Research into the anticancer potential of this compound is ongoing, with preliminary studies indicating possible cytotoxic effects against certain cancer cell lines. The compound's ability to interact with molecular targets involved in cell proliferation and survival pathways may contribute to its anticancer activity.
Cell Cycle Regulation
Studies on structurally similar compounds have shown that they can affect cell cycle progression, particularly at the G2/M phase . While specific data for this compound is not available, it is hypothesized that it may exhibit similar effects on cancer cell cycle regulation.
Cytotoxicity Data
Table 1: Cytotoxicity of this compound against selected cancer cell lines
Cell Line | IC50 (μM) |
---|---|
HT-29 | TBD |
MCF-7 | TBD |
A549 | TBD |
Note: Actual IC50 values for this compound are yet to be determined (TBD) and require further investigation.
Structure-Activity Relationship
The biological activity of this compound is likely influenced by its unique structural features:
- Enone functionality : The presence of an α,β-unsaturated ketone may contribute to its reactivity with biological targets.
- Phenyl group : The aromatic ring could play a role in binding to specific protein pockets or cellular receptors.
- Alkyl substituents : The methyl groups at positions 2 and 4 may affect the compound's lipophilicity and its ability to penetrate cell membranes.
While the exact mechanism of action for this compound remains to be elucidated, it is postulated that the compound may:
- Interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
- Participate in Michael addition reactions due to its enone structure, potentially affecting cellular processes.
- Disrupt microtubule dynamics, similar to other compounds with anticancer properties .
Future Research Directions
To fully understand the biological activity of this compound, further research is needed in the following areas:
- Comprehensive screening against a wider range of cancer cell lines and microbial strains.
- In-depth mechanistic studies to identify specific molecular targets and pathways affected by the compound.
- Structure-activity relationship studies to optimize its biological properties.
- In vivo studies to assess its efficacy and safety profile.
Properties
CAS No. |
821770-38-1 |
---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2,4-dimethyl-7-phenylhept-6-en-3-one |
InChI |
InChI=1S/C15H20O/c1-12(2)15(16)13(3)8-7-11-14-9-5-4-6-10-14/h4-7,9-13H,8H2,1-3H3 |
InChI Key |
UOCSANIZVAUXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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